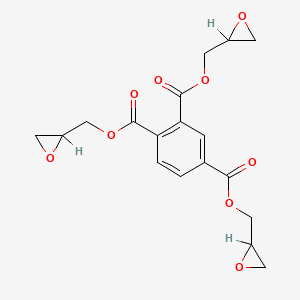

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate

Description

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate (CAS 7237-83-4), also known as triglycidyl trimellitate, is an ester derivative of benzene-1,2,4-tricarboxylic acid (trimellitic acid) with three oxiranylmethyl (epoxide-containing) substituents . Its molecular structure features reactive epoxide groups, making it a candidate for applications requiring crosslinking, such as epoxy resins, adhesives, or coatings. Unlike alkyl esters of trimellitic acid, which are primarily used as plasticizers, the oxiranylmethyl variant’s functionality is defined by its capacity for polymerization or covalent bonding under specific conditions.

Properties

IUPAC Name |

tris(oxiran-2-ylmethyl) benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O9/c19-16(25-7-11-4-22-11)10-1-2-14(17(20)26-8-12-5-23-12)15(3-10)18(21)27-9-13-6-24-13/h1-3,11-13H,4-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOWBNNLZSSIHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC(=O)C2=CC(=C(C=C2)C(=O)OCC3CO3)C(=O)OCC4CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864027 | |

| Record name | Triglycidyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7237-83-4 | |

| Record name | Triglycidyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7237-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007237834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triglycidyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate typically involves the reaction of 1,2,4-benzenetricarboxylic acid with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with epichlorohydrin .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Epoxide Ring-Opening Reactions: This compound can react with nucleophiles such as amines, alcohols, and thiols, leading to the opening of the epoxide rings and formation of new bonds.

Polymerization Reactions: It can participate in polymerization reactions to form cross-linked polymer networks, which are essential in the production of epoxy resins.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, thiols

Catalysts: Lewis acids or bases

Major Products Formed:

Cross-linked Polymers: Used in coatings, adhesives, and composite materials

Modified Epoxy Resins: Enhanced mechanical and thermal properties for industrial applications.

Scientific Research Applications

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate, also known as triglycidyl trimellitate, is an organic compound with the molecular formula C18H18O9 and CAS No. 7237-83-4 . It is an ester derived from benzene-1,2,4-tricarboxylic acid and oxiran-2-ylmethyl groups .

Applications

- Stabilizer: this compound can be used as a stabilizer in plastic compounds, enhancing their resistance to heat and chemicals .

- Industrial Coatings: It is a component in some industrial coatings .

- Synthesis: It can be synthesized from trimellitic acid and epichlorohydrin using a quaternary ammonium salt as a catalyst, and a protic solvent and/or a Lewis acid metal salt as additives .

Safety Information

- Skin Contact: Frequent or prolonged contact with skin may cause dermal irritation .

- Eye Contact: Causes serious eye damage .

- Aquatic Toxicity: this compound can be toxic to aquatic life .

Case Studies

Mechanism of Action

The mechanism of action of tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate primarily involves the opening of its epoxide rings upon reaction with nucleophiles. This leads to the formation of covalent bonds with the nucleophilic species, resulting in cross-linked polymer networks. These networks enhance the mechanical and thermal properties of the resulting materials. The molecular targets include various nucleophilic functional groups present in the reactants, and the pathways involve nucleophilic addition reactions .

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction among benzene-1,2,4-tricarboxylate esters lies in their substituent groups, which dictate their chemical behavior and applications:

| Compound Name | Substituent Groups | CAS Number | Molecular Formula | Key Functional Features |

|---|---|---|---|---|

| Tris(oxiranylmethyl) | Oxiranylmethyl (epoxide) | 7237-83-4 | C₁₈H₁₈O₉ | Reactive epoxide groups for crosslinking |

| Tris(2-ethylhexyl) (TOTM) | 2-Ethylhexyl | 3319-31-1 | C₃₃H₅₄O₆ | Long alkyl chains for plasticizing |

| Triisodecyl | Isodecyl | 53894-23-8 | C₃₉H₆₆O₆ | Branched alkyl chains for low migration |

| Tris(4-(vinyloxy)butyl) | Vinyloxybutyl | N/A | C₃₃H₄₂O₁₂ | Vinyl ether groups for polymerization |

| Trihexyl | Hexyl | 1528-49-0 | C₂₇H₄₂O₆ | Medium-chain alkyl for moderate flexibility |

- Epoxide vs. Alkyl Groups : The oxiranylmethyl substituents impart reactivity, enabling covalent network formation, whereas alkyl groups (e.g., 2-ethylhexyl, isodecyl) enhance compatibility with polymers like PVC and reduce migration .

- Branched vs. Linear Chains : Branched esters (e.g., triisodecyl) exhibit lower migration rates compared to linear analogs, improving durability in food-contact materials .

Tris(oxiranylmethyl) Benzene-1,2,4-Tricarboxylate

- Primary Use : Likely employed in epoxy resin formulations for coatings, adhesives, or composites due to its trifunctional epoxide groups .

- Advantages : High crosslinking density, thermal stability post-curing.

- Limitations: Limited evidence on specific industrial applications or performance metrics.

Tris(2-ethylhexyl) Benzene-1,2,4-Tricarboxylate (TOTM)

- Primary Use : A high-molecular-weight plasticizer for soft PVC in food wrap films (up to 10% w/w) and tubing (up to 40% w/w) .

- Performance : Superior thermal stability (compared to phthalates), low volatility, and compliance with food-contact regulations (SML: 1 mg/kg) .

- Regulatory Status : Approved under EU Regulation 2023/1442 for PVC, excluding infant food contact .

Triisodecyl and Triisooctyl Esters

- Applications : Used in high-temperature-resistant plastics and specialty coatings .

- Performance : Higher molecular weights (e.g., triisodecyl: 630.94 g/mol) reduce leaching in aggressive environments .

Tris(4-(vinyloxy)butyl) Ester

- Applications: Functions as a reactive monomer in UV-curable resins or ink formulations .

Physical and Chemical Properties

| Property | Tris(oxiranylmethyl) | Tris(2-ethylhexyl) | Triisodecyl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~402.3 | 546.7 | 630.94 |

| LogP (Octanol-Water) | Not reported | ~8.5 (estimated) | >9 (hydrophobic) |

| Thermal Stability | High (post-curing) | Up to 180°C | >200°C |

| Regulatory Status | Not assessed | EFSA-approved | Limited data |

Biological Activity

Tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate (commonly known as triglycidyltrimellitate, CAS No. 7237-83-4) is a chemical compound that has garnered attention due to its potential applications in various fields, including polymer chemistry and material science. This article focuses on the biological activity of this compound, examining its effects on human health and the environment based on diverse research findings.

- Molecular Formula : C18H18O9

- Molecular Weight : 378.33 g/mol

- CAS Number : 7237-83-4

Safety and Hazard Statements

This compound is classified under several hazard categories:

- GHS Symbols : GHS07 (exclamation mark), GHS09 (environment)

- Signal Word : Warning

- Hazard Statements :

- H315: Causes skin irritation

- H317: May cause an allergic skin reaction

- H319: Causes serious eye irritation

- H411: Toxic to aquatic life with long-lasting effects

Precautionary statements include avoiding release to the environment and wearing protective gloves and eye protection during handling .

Toxicological Profile

This compound exhibits various biological activities that can impact human health and environmental safety:

- Skin Sensitization : Studies indicate that this compound can act as a skin sensitizer, leading to allergic reactions upon exposure. It is classified as Skin Sensitizer 1 by regulatory agencies .

- Endocrine Disruption Potential : There is evidence suggesting that it may have endocrine-disrupting properties. The mechanism of action appears to involve interference with hormonal pathways, which can lead to developmental and reproductive toxicity .

- Neurotoxicity : Some studies have raised concerns about potential neurotoxic effects associated with exposure to this compound. However, comprehensive data on acute neurotoxic effects are still limited .

Environmental Impact

The environmental toxicity of this compound has been assessed in several studies:

- It is noted for its persistence in aquatic environments and potential bioaccumulation in aquatic organisms.

- The compound has been flagged for its toxic effects on aquatic life, necessitating careful management and regulation in industrial applications .

Case Studies

Several case studies illustrate the biological activity of this compound:

| Study | Findings |

|---|---|

| ECHA Report (2016) | Identified as a skin sensitizer; potential endocrine disruptor with developmental toxicity concerns. |

| Toxicological Assessment (2020) | Suggested neurotoxic effects; further studies recommended for comprehensive risk assessment. |

| Environmental Impact Study (2021) | Demonstrated persistence in aquatic systems; highlighted need for environmental monitoring. |

Comparative Analysis

A comparative analysis of this compound with other similar compounds reveals significant differences in biological activity:

| Compound | Skin Sensitization | Endocrine Disruption | Aquatic Toxicity |

|---|---|---|---|

| This compound | Yes | Yes | High |

| Bisphenol A | Yes | Yes | Moderate |

| Phthalates | Yes | Yes | Variable |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing tris(oxiranylmethyl) benzene-1,2,4-tricarboxylate, and how can reaction conditions be optimized for academic-scale synthesis?

- Methodology :

- Esterification : React benzene-1,2,4-tricarboxylic acid (trimellitic acid) with oxiranylmethyl alcohol (glycidol) under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Monitor reaction progress via FTIR for carbonyl (C=O) and epoxy group retention.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the ester. Confirm purity via HPLC or GC-MS .

- Optimization : Vary reaction time (6–24 hours), temperature (80–120°C), and stoichiometry (1:3 molar ratio of acid to alcohol). Excess glycidol improves yield but complicates purification.

Q. How can the structure of this compound be characterized using spectroscopic techniques?

- Analytical Workflow :

- NMR : -NMR detects epoxy protons (δ 3.1–3.5 ppm) and ester methylene groups (δ 4.1–4.3 ppm). -NMR confirms ester carbonyl signals (~168–170 ppm) .

- FTIR : Validate ester C=O (~1720 cm) and epoxy C-O-C (~1250 cm) .

- Mass Spectrometry : Use high-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks (expected m/z ~550–650 depending on substituents) .

Q. What are the primary applications of this compound in polymer science?

- Function : Acts as a crosslinking agent or plasticizer in epoxy resins and polyvinyl chloride (PVC). The epoxy groups enable covalent bonding with polymer matrices, enhancing thermal stability .

- Experimental Design : Blend with PVC (10–30 wt%) and evaluate mechanical properties (tensile strength, elongation at break) and glass transition temperature () via DSC .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, epoxy groups) influence the plasticizing efficiency and thermal stability of tris-substituted benzene-1,2,4-tricarboxylates?

- Comparative Study :

- Thermal Analysis : TGA data for tris(2-ethylhexyl) (TOTM) shows decomposition onset at ~290°C, while triisodecyl derivatives degrade at ~310°C. Epoxy-containing variants (e.g., oxiranylmethyl) may exhibit lower thermal stability due to reactive epoxy groups .

- Plasticizer Efficiency : Measure compatibility via Hansen solubility parameters. Longer alkyl chains (e.g., C8 vs. C10) reduce volatility but increase viscosity .

Q. What analytical strategies resolve contradictions in reported leaching data for tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate (TOTM) in food-contact materials?

- Contradiction : Some studies report TOTM migration below 1 mg/kg (EU SML limit), while others detect higher levels in fatty foods .

- Methodology :

- Simulant Testing : Use ethanol (50% v/v) and isooctane as fatty food simulants. Analyze via GC-MS with deuterated internal standards.

- Real-World Validation : Compare accelerated aging (40°C, 10 days) vs. long-term storage (1 year, 25°C) to assess kinetic discrepancies .

Q. Can computational modeling predict the environmental fate and toxicity of this compound?

- In Silico Approach :

- QSAR Models : Use EPI Suite to estimate biodegradability (BIOWIN) and bioaccumulation (BCF). Epoxy groups may increase reactivity and reduce persistence .

- Docking Studies : Simulate interactions with biological targets (e.g., estrogen receptors) to assess endocrine disruption potential .

Critical Research Gaps

- Epoxy Reactivity : The oxiranylmethyl group’s impact on crosslinking efficiency vs. hydrolytic stability requires empirical validation.

- Ecotoxicology : No data exist on aquatic toxicity or metabolite formation for epoxy-containing variants.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.